2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

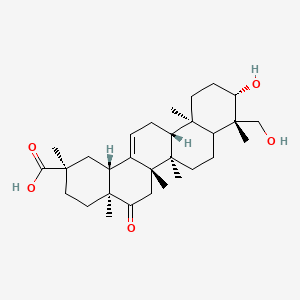

“2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the CAS Number: 1346707-95-6. It has a molecular weight of 261.13 and its linear formula is C14H20BNO3 . The compound is typically stored in an inert atmosphere and under -20°C . It is a liquid in physical form .

Molecular Structure Analysis

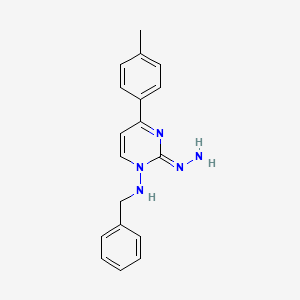

The molecular structure of “2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is characterized by the presence of a pyridine ring attached to a cyclopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI Key for this compound is QGITZZUHNXEWIV-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 261.12 . The compound has a high GI absorption and is BBB permeant. It is a substrate for P-gp and an inhibitor for CYP2D6 . The compound is soluble with a solubility of 0.166 mg/ml .Wissenschaftliche Forschungsanwendungen

Bifunctional Building Block in Combinatorial Chemistry : A study explored the structural and chemical properties of a pyridin-2-ylboron derivative, which is structurally similar to the compound . This research highlighted its role in combinatorial chemistry due to its bifunctional nature and the observed differences in chemical reactivity and stability compared to its regioisomer (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Boric Acid Ester Intermediates with Benzene Rings : Another study focused on boric acid ester intermediates, which are key components in the synthesis of various compounds. The research detailed the synthesis process, structural confirmation using various spectroscopic methods, and a comparison of molecular structures using density functional theory (DFT) (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Synthesis and Characterization in Organic Chemistry : The synthesis and characterization of derivatives of this compound, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, were examined. This research provided insights into the use of these compounds in organic chemistry, highlighting their utility in various synthetic applications (Liao, Liu, Wang, & Zhou, 2022).

Optimized Synthesis for Medicinal Chemistry : A paper discussed the optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. The study demonstrated the applicability of similar boronic ester compounds in high throughput chemistry and large-scale synthesis of medicinally significant compounds (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

Application in Electronics and Material Science : Compounds containing the 1,3,2-dioxaborolan-2-yl group have been explored for their potential applications in electronics and material science, such as in the synthesis of deeply colored polymers and luminescent materials. These applications highlight the compound's relevance in advanced material development (Welterlich, Charov, & Tieke, 2012).

Anion Acceptors in Battery Technology : A study explored the use of boron-based anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating the compound's potential in advanced battery technology (Kucuk & Abe, 2020).

Synthesis of Bioactive Compounds : Research has been conducted on the synthesis of bioactive compounds using derivatives of this compound, highlighting its importance in the development of new pharmaceuticals and agrochemicals (Tian, Song, Wang, & Liu, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

Compounds with similar structures are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom in the dioxaborolane ring can form a bond with a carbon atom in another molecule, facilitating the formation of complex organic structures.

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in the synthesis of biologically active compounds .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

It’s worth noting that the compound could potentially be used as an intermediate in the synthesis of various biologically active compounds .

Action Environment

The compound is sensitive to moisture and should be stored under inert gas . It’s also worth noting that the compound is flammable, and precautions should be taken to avoid ignition .

Eigenschaften

IUPAC Name |

2-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16-12(9-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGITZZUHNXEWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678215 | |

| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1346707-95-6 | |

| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346707-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)

![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)